10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine is a chemical compound with the molecular formula and a molecular weight of 197.32 g/mol. This compound features a unique spirocyclic structure, which is characterized by two rings sharing a single atom, specifically an oxygen atom in this case. The compound is noted for its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine typically involves the reaction of appropriate precursors under controlled conditions. The compound can be sourced from chemical suppliers specializing in organic compounds.
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine falls under the category of spiro compounds, which are recognized for their intriguing conformational properties and biological activities. It is also classified as an amine due to the presence of the amine functional group.
The synthesis of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine can be achieved through several synthetic routes. A common method involves cyclization reactions where suitable precursors undergo transformation in the presence of bases or acids.
The molecular structure of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.32 g/mol |
IUPAC Name | 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine |
InChI | InChI=1S/C12H23NO/c1-11(2)7-5-10(13)12(9-11)6-3-4-8-14-12/h10H,3-9,13H2,1-2H3 |
InChI Key | SFBGWGZQABRWHK-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC(C2(C1)CCCCO2)N)C |
The structural characteristics indicate that the compound possesses significant steric hindrance due to the two methyl groups at the 10-position, which may influence its reactivity and interaction with biological targets.
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions.
The mechanism of action for 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine involves its interactions with specific molecular targets such as enzymes or receptors within biological systems. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and influencing various biochemical pathways.
The physical properties of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine include:
Key chemical properties include:
Relevant data from studies indicate that its unique spirocyclic structure contributes to its stability and reactivity profile.
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-amine has several applications in scientific research:
The compound's diverse applications underscore its significance in both academic research and industrial processes, highlighting its potential as a versatile chemical entity in various fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7